molecular formula C15H26BNO4 B1442601 tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 1401165-14-7

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1442601
CAS No.: 1401165-14-7
M. Wt: 295.18 g/mol
InChI Key: JSTANYAQYIYMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a significant intermediate in many biologically active compounds . Its IUPAC name is tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-piperidinecarboxylate .


Synthesis Analysis

The compound can be synthesized through several steps. One method involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Another method involves a two-step process starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.


Molecular Structure Analysis

The molecular structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound is acquired through two substitution reactions . It can also be synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .


Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . Its molecular weight is 323.24 .

Scientific Research Applications

Intermediate in Biologically Active Compounds

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is identified as an important intermediate in the synthesis of various biologically active compounds. An example includes its role in the synthesis of crizotinib, a notable therapeutic agent (Kong et al., 2016).

Structural Characterization and Analysis

This compound has been extensively studied for its structural properties, including crystal structure and conformational analysis. Techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction have been employed to confirm its structure. Density Functional Theory (DFT) calculations are also utilized to compare and validate the experimental findings (Ye et al., 2021).

Application in Polymer Synthesis

It serves as a crucial component in the synthesis of various polymers. These polymers, containing this compound in the main chain, exhibit unique characteristics like high solubility in organic solvents and deeply colored properties, making them suitable for various industrial applications (Welterlich et al., 2012).

Development of Fluorescent Nanoparticles

This compound has been used in the development of fluorescent nanoparticles, particularly in conjunction with polyfluorene building blocks. These nanoparticles show potential in various applications due to their high fluorescence emission and tunable emission wavelengths (Fischer et al., 2013).

Role in Synthesis of Radioprotective Agents

It has been utilized in the synthesis of novel chiral nitronyl nitroxyl radicals, which are being explored for their radioprotective effects. These compounds are of significant interest in developing new radioprotectors for medical applications (Qin et al., 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While the specific future directions for this compound are not mentioned in the available resources, it is a significant intermediate in many biologically active compounds , suggesting that it could have potential applications in the development of new pharmaceuticals or other chemical products.

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of organic groups and the formation of new bonds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the flux of metabolic pathways, potentially impacting the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity and subsequent alterations in cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or modulating gene expression . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the conversion of substrates into products . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are essential for understanding the broader metabolic impact of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is critical for its biological activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of the compound.

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTANYAQYIYMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.